2-Trifluoromethylpyrrolidine-1-sulfonyl chloride
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Overview
Description
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClF3NO2S It is known for its unique structural features, which include a trifluoromethyl group attached to a pyrrolidine ring, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethylpyrrolidine-1-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto a pyrrolidine ring. One common method involves the reaction of pyrrolidine with trifluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during substitution reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Trifluoromethylpyrrolidine-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate ester derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The trifluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable functional group in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylpyrrolidine-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
2-Trifluoromethylpyrrolidine-1-sulfonyl bromide: Similar structure but with a bromide group instead of chloride.
2-Trifluoromethylpyrrolidine-1-sulfonyl iodide: Similar structure but with an iodide group instead of chloride.
Uniqueness
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group attached to a pyrrolidine ring. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical transformations and applications.
Properties
Molecular Formula |
C5H7ClF3NO2S |
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Molecular Weight |
237.63 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClF3NO2S/c6-13(11,12)10-3-1-2-4(10)5(7,8)9/h4H,1-3H2 |
InChI Key |
VFJOXJIZMPYFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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